N1-(2-羟基-3-苯基丙基)-N2-(1-苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

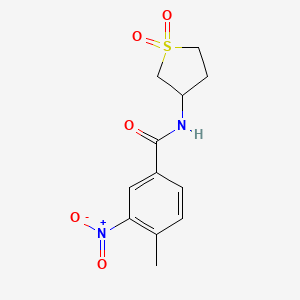

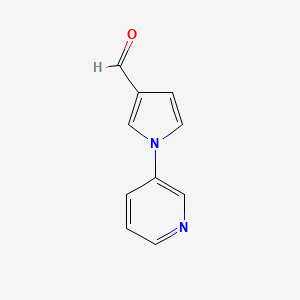

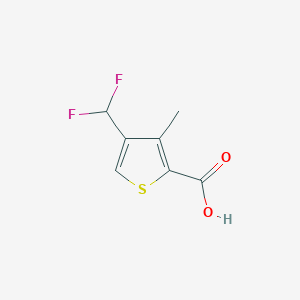

The compound "N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide" is a type of oxalamide, which is a class of compounds known for their ability to influence the crystallization behavior of polymers. Oxalamides are characterized by their amide groups and are often used as nucleating agents to enhance the crystallization rate of various polymeric materials, such as poly(hydroxyalkanoate)s (PHAs) .

Synthesis Analysis

The synthesis of oxalamide compounds can be achieved through various chemical reactions. A novel synthetic approach for the production of oxalamide derivatives involves the use of 3-(2-nitroaryl)oxirane-2-carboxamides, which undergo the classical Meinwald rearrangement and a new rearrangement sequence to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . This method is operationally simple and high yielding, making it a useful technique for synthesizing oxalamide compounds.

Molecular Structure Analysis

The molecular structure of oxalamide compounds can significantly affect their nucleation efficiency and compatibility with polymer matrices. For instance, oxalamide compounds with phenyl groups have been shown to exhibit higher nucleation efficiency due to their ringy terminal structures . The molecular structure also determines the formation of superstructures, such as shish-like assemblies, which can serve as nucleation sites for polymer crystallization .

Chemical Reactions Analysis

Oxalamide compounds are reactive and can participate in various chemical reactions. They can be incorporated into copolymers, as seen in the synthesis of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and N-methacryloylated derivatives of amino acids, which can further react with diamines . These reactions are influenced by the structure of the copolymer, the type of diamine, and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are crucial for their application as nucleators in polymer crystallization. The presence of oxalamide compounds can increase the crystallization temperature and crystallinity of PHAs, as well as reduce the isothermal crystallization time . The length of the aliphatic spacer in oxalamide compounds can also influence the crystallization rate of poly(3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), with an optimal length leading to increased nucleation activity and a steady mechanical performance of PHBH materials .

科学研究应用

合成与化学性质

N1-(2-羟基-3-苯基丙基)-N2-(1-苯乙基)草酰胺由于其复杂的结构,一直是各种合成方法和化学性质研究的主题。例如,它已被探索在通过羟胺和α-酮酸的脱羧缩合形成酰胺的背景下,突出了它在创建复杂酰胺结构中的相关性(Ju et al., 2011)。此外,其结构表征,例如其氯羟基苯基环和草酰胺单元的排列,提供了对其三维超分子结构的见解,这对进一步的化学和药物研究具有启示意义(Wang et al., 2016)。

催化与合成应用

该化合物还在催化中找到了应用,正如它在温和条件下用于铜催化的(杂)芳基卤化物的羟基化中所展示的那样,展示了它作为促进有机转化的配体的潜力(Xia et al., 2016)。这种催化活性为其在羟基化芳香族化合物的合成中应用开辟了道路,这在药物化学和材料科学中很有价值。

材料科学与聚合物研究

在材料科学中,N1-(2-羟基-3-苯基丙基)-N2-(1-苯乙基)草酰胺有助于理解聚合物的结晶行为。对细菌合成的聚(羟基链烷酸酯)(PHA) 的研究表明,草酰胺化合物可以显着提高 PHA 的结晶速率,表明其在改善可生物降解塑料和其他聚合物基材料的材料性能方面的作用(Xu et al., 2017)。

配位化学与金属有机骨架

此外,它的应用延伸到配位化学,在配位聚合物的形成中它充当配体。这些材料在储气、分离和催化中具有潜在用途,表明该化合物在开发新型功能材料中具有多功能性(Lakshmanan et al., 2022)。

属性

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-19(24)18(23)20-13-17(22)12-15-8-4-2-5-9-15/h2-11,14,17,22H,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMRZDNZTZOIGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)